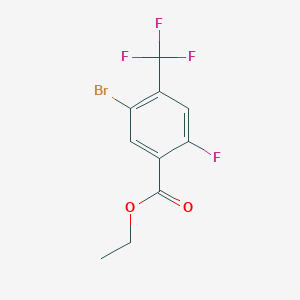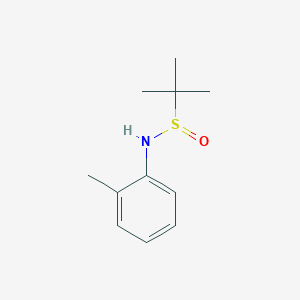![molecular formula C10H8F12O B12089168 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane CAS No. 678-50-2](/img/structure/B12089168.png)
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an allyloxy group attached to the heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- typically involves the fluorination of heptane derivatives followed by the introduction of the allyloxy group. The reaction conditions often require the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas The process is designed to maximize yield and purity while minimizing the formation of by-products
Analyse Des Réactions Chimiques
Types of Reactions
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated heptane derivatives.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, and substituted heptane derivatives. These products retain the unique properties imparted by the fluorine atoms, making them valuable for further applications.
Applications De Recherche Scientifique
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialized materials, coatings, and surfactants due to its chemical stability and hydrophobic nature.
Mécanisme D'action
The mechanism by which Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- exerts its effects involves interactions with molecular targets through its fluorinated and allyloxy groups. These interactions can influence various pathways, including enzymatic activities and membrane permeability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)-
- 1H,1H,7H-dodecafluoro-1-heptanol
Uniqueness
Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential applications compared to other similar fluorinated heptane derivatives. The combination of multiple fluorine atoms and the allyloxy group makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
678-50-2 |
|---|---|
Formule moléculaire |
C10H8F12O |
Poids moléculaire |
372.15 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-prop-2-enoxyheptane |
InChI |
InChI=1S/C10H8F12O/c1-2-3-23-4-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3-4H2 |
Clé InChI |
AHCUQVDBLDBWQJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)





![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)
![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)

![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)
